molecular formula C8H9N5 B1528657 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine CAS No. 1339145-54-8

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B1528657
CAS No.: 1339145-54-8
M. Wt: 175.19 g/mol
InChI Key: OMUHZHJWRVNGGI-UHFFFAOYSA-N
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Description

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Mechanism of Action

Target of Action

The compound “1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine” is known to primarily target phosphodiesterase 9 (PDE9) as a highly selective small molecule inhibitor . PDE9 is an enzyme that reduces brain levels of the second messenger cyclic guanosine monophosphate (cGMP), which transduces signals by the neurotransmitters nitric oxide and glutamate .

Mode of Action

The compound interacts with its target, PDE9, by inhibiting its activity. This inhibition prevents the breakdown of cGMP in the brain, leading to an increase in cGMP levels . The elevated cGMP levels then enhance the signaling of nitric oxide and glutamate neurotransmitters, which are crucial for various brain functions .

Biochemical Pathways

The compound affects the cGMP signaling pathway. By inhibiting PDE9, it prevents the breakdown of cGMP, leading to an increase in cGMP levels in the brain . This increase in cGMP levels enhances the signaling of nitric oxide and glutamate neurotransmitters, which can modulate synaptic transmission and plasticity in the hippocampus and cerebral cortex .

Pharmacokinetics

It is known that the compound has excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently under investigation.

Result of Action

The compound’s action results in elevated central cGMP levels in the brain and cerebrospinal fluid of rodents . It also exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . These results suggest that the compound may have potential therapeutic effects in disease states associated with impairment of cGMP signaling or cognition.

Biochemical Analysis

Biochemical Properties

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine has been found to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Specifically, it has been associated with the inhibition of phosphodiesterase 9A (PDE9A), a protein that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function by modulating cell signaling pathways and gene expression. It specifically regulates natriuretic-peptide-dependent cGMP signaling in heart cells, acting as a regulator of cardiac hypertrophy in myocytes and muscle . Additionally, it exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PDE9A inhibitor, it selectively inhibits this enzyme, thereby increasing the levels of cGMP, a key regulator of many important physiological processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been observed in studies involving rodents. It has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents over time .

Metabolic Pathways

Given its role as a PDE9A inhibitor, it is likely involved in pathways related to the metabolism of cyclic nucleotides .

Transport and Distribution

Given its ability to cross the blood-brain barrier and affect cGMP levels in the brain and CSF, it is likely that it can be transported across cell membranes .

Subcellular Localization

Given its interactions with intracellular enzymes such as PDE9A, it is likely localized within the cytoplasm where these enzymes are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of a pyrimidine derivative with a pyrazole derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrimidine derivative. The reaction conditions often include solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution with an alkyl halide may produce an N-alkylated pyrazole.

Scientific Research Applications

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(pyrimidin-2-ylmethyl)-1H-imidazol-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(pyrimidin-2-ylmethyl)-1H-pyrazol-4-amine is unique due to the combination of the pyrimidine and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(pyrimidin-2-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-4-12-13(5-7)6-8-10-2-1-3-11-8/h1-5H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHZHJWRVNGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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